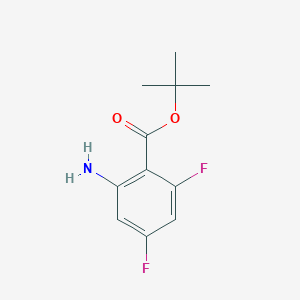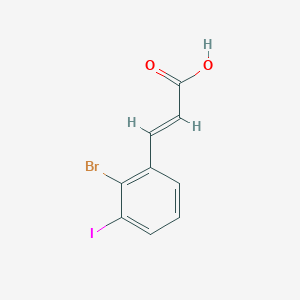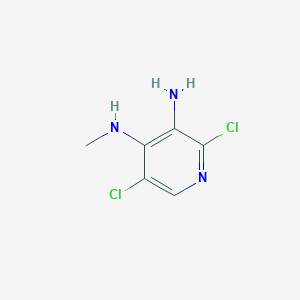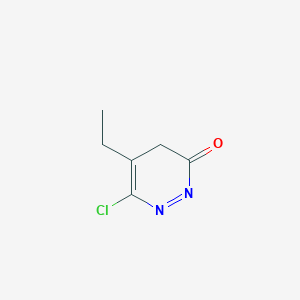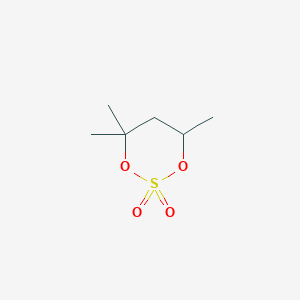
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide is an organic compound with the molecular formula C6H12O2S It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microreactors can also enhance the safety and scalability of the production process. Industrial production methods focus on maintaining high purity and minimizing by-products through precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms These interactions can lead to the formation of reactive intermediates, which can further react with other molecules
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with one less methyl group.
1,3,2-Dioxathiolane 2,2-dioxide: Lacks the additional methyl groups present in 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide.
2,4,6-Trimethyl-1,3,5-dioxathiane: Different ring structure with similar methyl substitutions.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-5-4-6(2,3)10-11(7,8)9-5/h5H,4H2,1-3H3 |
InChI Key |
QKQPNAREGDVVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OS(=O)(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


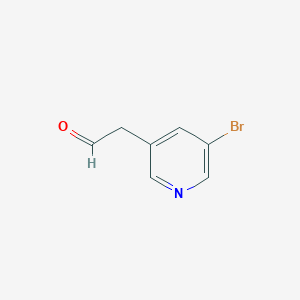
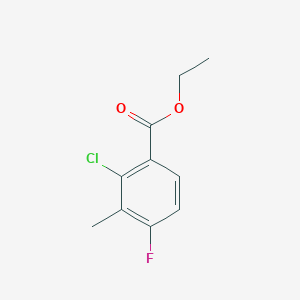


![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)

![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
